N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

Catalog No.
S1522039
CAS No.
836627-56-6
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutana...

CAS Number

836627-56-6

Product Name

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

IUPAC Name

3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3

InChI Key

BROZCDKHLQPLCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br

Synonyms

N,N-Dimethyl-3-bromo-3-(4-methylbenzoyl)propionamide; β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br
  • Chemical Suppliers: This compound is available from a few chemical suppliers, primarily listed as an impurity standard or research chemical [, ].
  • PubChem Entry: The National Institutes of Health's PubChem database provides basic information about the compound, including its chemical structure, formula, and synonyms []. However, no specific research applications are mentioned.

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a dimethylamino group. Its chemical formula is C13H16BrNO2C_{13}H_{16}BrNO_2, and it features a 4-oxobutanamide backbone with a para-substituted methylphenyl group. This compound is primarily studied for its potential therapeutic applications, particularly in the modulation of biological pathways.

Typical of amides and ketones. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's reactivity and potential for further chemical transformations .

Research indicates that N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide may exhibit significant biological activities, including:

  • Wnt Pathway Modulation: It has been identified as a modulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. This modulation suggests potential applications in cancer therapy .
  • Anticancer Properties: Preliminary studies indicate that this compound may have anticancer effects, possibly through its influence on cellular signaling pathways .

Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide typically involves several steps:

  • Formation of the Oxobutanamide Skeleton: Starting from an appropriate precursor, the oxobutanamide structure is formed through acylation reactions.
  • Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination methods, often using bromine or brominating agents.
  • Methylation: The dimethylamino group is introduced through methylation reactions, often utilizing methyl iodide or dimethyl sulfate in the presence of a base.

These methods ensure high yields and purity of the final product .

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer therapies.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The ongoing research into its properties may expand its applications further .

Interaction studies involving N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide focus on its binding affinities and effects on various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in the Wnt signaling pathway could provide insights into its mechanism of action.
  • Cellular Studies: In vitro studies assessing its effects on cell lines may reveal its impact on cell viability, proliferation, and apoptosis.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds exhibit structural similarities to N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-3-Chloro-4-(4-methylphenyl)-4-oxobutanamideChlorine instead of BrominePotentially different reactivity due to chlorine's properties
N,N-Diethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamideEthyl groups instead of MethylVariation in lipophilicity affecting bioavailability
3-Bromo-N,N-Dimethyl-2-(p-tolyl)propanamideDifferent backbone structureOffers alternative pathways for synthesis and activity

These compounds share common features but differ in their substituents or backbone structures, which can significantly influence their biological activities and chemical properties. The uniqueness of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide lies in its specific combination of functional groups and its targeted biological effects .

XLogP3

2.2

Dates

Modify: 2024-04-15

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